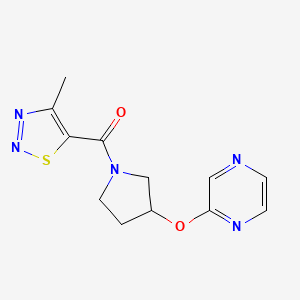

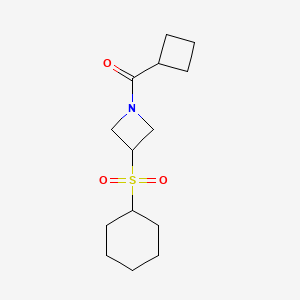

![molecular formula C16H16N4O3S B2922335 Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 1203133-22-5](/img/structure/B2922335.png)

Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, and environmentally benign . Another method involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridines are white or colorless solids that are highly soluble in water and other polar solvents . They show both acidic and basic properties due to their amphoteric nature .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Imidazole derivatives are known for their antimicrobial properties. This compound, with its imidazole core, could be explored for its efficacy against a variety of microbial pathogens. It may inhibit the growth of bacteria and fungi, potentially leading to new treatments for infectious diseases .

Anti-inflammatory Properties

The structural similarity of this compound to other imidazole-based molecules suggests potential anti-inflammatory effects. Research could focus on its ability to modulate inflammatory pathways, offering insights into new anti-inflammatory medications .

Anticancer Activity

Compounds with an imidazole moiety have shown promise in anticancer therapy. This particular derivative could be studied for its ability to target cancer cells, possibly acting as a chemotherapeutic agent or as a scaffold for developing novel anticancer drugs .

Antioxidant Potential

The thioether linkage in the compound may confer antioxidant properties. Investigating its capacity to scavenge free radicals could lead to applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

Imidazole derivatives can act as inhibitors for various enzymes. This compound could be analyzed for its interaction with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in conditions like Alzheimer’s disease .

Material Science Applications

The unique structural features of this compound make it a candidate for material science research. Its potential applications could include the development of new materials with specific electronic or photonic properties .

Sensor Development

Due to its electronic characteristics, this compound could be utilized in the development of sensors. Research could explore its use in detecting environmental pollutants or biological markers .

Drug Development

As a scaffold, this compound could be instrumental in the synthesis of new drugs. Its imidazo[1,2-a]pyridine structure is recognized as a “drug prejudice” scaffold, indicating its versatility in medicinal chemistry .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine derivatives, which are part of the compound’s structure, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been identified as a novel class of NO synthase inhibitors with high selectivity for the inducible isoform .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been found to inhibit no synthases, enzymes responsible for the production of nitric oxide . This suggests that the compound may interact with its targets to inhibit certain enzymatic activities, leading to changes in cellular functions.

Biochemical Pathways

Given that imidazo[1,2-a]pyridine derivatives can inhibit no synthases , it is plausible that the compound may affect pathways involving nitric oxide, a molecule that plays a crucial role in various physiological and pathological processes.

Pharmacokinetics

Imidazole, a moiety present in the compound, is known to be highly soluble in water and other polar solvents , which could potentially impact the compound’s bioavailability.

Result of Action

Given the potential inhibitory effects on no synthases , the compound may lead to a decrease in nitric oxide production, which could have various downstream effects depending on the specific cellular context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved under microwave irradiation in a solvent- and catalyst-free method . This suggests that certain conditions, such as temperature and the absence of solvents or catalysts, could potentially influence the compound’s synthesis and, by extension, its action and efficacy.

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-3-23-15(21)13-10(2)17-16(22)19-14(13)24-9-11-8-20-7-5-4-6-12(20)18-11/h4-8H,3,9H2,1-2H3,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRQGDLPCBCTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CN3C=CC=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1H-pyrrolo[3,2-b]pyridin-4-iumiodide](/img/structure/B2922252.png)

![[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid](/img/structure/B2922259.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2922262.png)

![N-(2,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2922263.png)

![2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2922264.png)

![3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2922265.png)

![3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2922269.png)

![2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2922271.png)

![N-(2-methoxy-5-methylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2922274.png)